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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)ethanol

Cat. No.: B1362657 Get Quote

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7)

Introduction
2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is an aromatic

organic compound with the CAS number 7417-18-7.[1][2][3] Structurally, it is characterized by a

phenethyl alcohol core with a methoxy group (-OCH3) at the ortho position of the benzene ring.

This substitution pattern imparts specific chemical properties and reactivity, making it a

valuable building block and intermediate in various fields, particularly in the synthesis of

pharmaceuticals and fragrances.[1] Its potential biological activities, including antioxidant

properties and enzyme inhibition, further extend its interest to researchers in drug discovery

and life sciences.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides an in-depth exploration of the compound's

physicochemical properties, synthesis and purification methodologies, detailed analytical

characterization, reactivity, applications, and safety protocols. The narrative emphasizes the

causality behind experimental choices, ensuring a blend of theoretical knowledge and practical,

field-proven insights.

Physicochemical and Computational Properties
Understanding the fundamental properties of 2-(2-Methoxyphenyl)ethanol is the first step in

its effective application. The compound is typically a colorless to pale yellow liquid with a
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pleasant odor.[1] It exhibits solubility in common organic solvents like ethanol and ether, while

its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[1]

Chemical Structure
Caption: 2D Structure of 2-(2-Methoxyphenyl)ethanol.

Data Summary Table
The following table summarizes key identifiers and computed properties, providing a quick

reference for experimental planning.
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Property Value Source(s)

Identifiers

CAS Number 7417-18-7 [1][2][3][5][6]

Molecular Formula C₉H₁₂O₂ [1][2][3][6]

Molecular Weight 152.19 g/mol [2][3][6]

IUPAC Name 2-(2-methoxyphenyl)ethanol [6]

Synonyms
o-Methoxyphenethyl alcohol,

2-Methoxybenzeneethanol
[1][2][6]

InChIKey
XLDRDNQLEMMNNH-

UHFFFAOYSA-N
[1][6]

SMILES COC1=CC=CC=C1CCO [6]

Physicochemical Data

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 133-135 °C at 10 mmHg [7]

Specific Gravity 1.089 - 1.093 @ 20°C [5]

Refractive Index 1.538 - 1.542 @ 20°C [5][7]

Computed Properties

XLogP3 2.0 [6]

Hydrogen Bond Donor Count 1 [2][6]

Hydrogen Bond Acceptor

Count
2 [2][6]

Rotatable Bond Count 3 [2][6]

Topological Polar Surface Area 29.5 Å² [6]

Synthesis and Purification
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The synthesis of 2-(2-Methoxyphenyl)ethanol is most commonly achieved through the

reduction of a suitable carbonyl precursor. This approach offers high yields and excellent

control over the final product.

Synthetic Rationale: Reduction of 2-
Methoxyphenylacetic Acid
A reliable and scalable method for synthesizing 2-(2-Methoxyphenyl)ethanol is the reduction

of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful

reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as

diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

Precursor: 2-Methoxyphenylacetic acid is a commercially available and stable starting

material.

Reducing Agent: LiAlH₄ is chosen because it is one of the few reagents potent enough to

reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as

sodium borohydride (NaBH₄), are generally ineffective for this transformation.

Solvent: Anhydrous aprotic solvents like THF are critical. LiAlH₄ reacts violently with protic

solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the

reactants and its relatively high boiling point, which allows for gentle reflux to ensure the

reaction goes to completion.

Workup: The reaction is quenched by the careful, sequential addition of water and a strong

base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH₄ and

precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be

easily removed by filtration.
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Synthetic Workflow

2-Methoxyphenylacetic
Acid in Anhydrous THF

1. LiAlH₄

(slow addition at 0°C)
Step 1 Reflux Reaction MixtureStep 2 Aqueous Workup

(H₂O, NaOH)
Step 3 Filter to Remove

Aluminum Salts
Step 4 Extract with

Organic Solvent
Step 5 Purify via Column

Chromatography
Step 6 2-(2-Methoxyphenyl)ethanol

(Final Product)
Step 7

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)ethanol.

Detailed Experimental Protocol: Synthesis
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser,

and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in 100 mL of

anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using

an ice bath.

Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of

anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes,

maintaining the temperature at 0°C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water

dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of

15% aqueous NaOH solution, and finally, another 20 mL of water.

Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting

slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional

THF. Combine the filtrates and concentrate under reduced pressure.
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Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the crude product.

Purification Protocol
The crude product can be purified by silica gel column chromatography.

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate

mixture (e.g., 9:1 v/v) as the mobile phase.

Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a

small amount of silica gel. Carefully load this onto the top of the prepared column.

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5%

and gradually increasing to 20% ethyl acetate).

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions

containing the pure product.

Solvent Removal: Remove the solvent from the combined pure fractions under reduced

pressure to yield 2-(2-Methoxyphenyl)ethanol as a clear oil. Purity is typically ≥98%.[2]

Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the

synthesized compound. A combination of spectroscopic and chromatographic techniques

provides a self-validating system of characterization.
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Analytical Confirmation Workflow

Structural Elucidation Purity Assessment

Purified Synthetic Sample
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Confirms Functional Groups

HPLC-UV

Quantifies Purity

Structure & Purity Confirmed
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Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

¹H NMR: Provides information on the number of different types of protons and their

connectivity. For 2-(2-Methoxyphenyl)ethanol, one would expect distinct signals for the

aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the

two methylene (-CH₂-) groups, and the methoxy (-OCH₃) protons.

¹³C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would

be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

Weigh 5-10 mg of the purified product.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a standard NMR tube.

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule,

confirming its elemental composition.

Expected Molecular Ion: The exact mass is 152.08373 Da.[6] In high-resolution mass

spectrometry (HRMS), this value can be confirmed with high precision.

Key Fragmentation Pathways: Under electron ionization (EI), common fragmentation would

involve the loss of a water molecule (H₂O) from the alcohol, benzylic cleavage to form a

stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like

methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

O-H Stretch: A strong, broad absorption band is expected around 3300-3400 cm⁻¹,

characteristic of the alcohol hydroxyl group.

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while

aliphatic C-H stretches appear just below 3000 cm⁻¹.

C-O Stretch: A strong band in the region of 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (primary

alcohol) is expected.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the

benzene ring.

Protocol: IR Sample Acquisition (ATR)

Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer.

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications
The chemical nature of 2-(2-Methoxyphenyl)ethanol is dictated by its three primary

components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity
Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation

to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or

acyl chlorides, and conversion to alkyl halides.

Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic

aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor

substitution at the para position (position 5).

Ether Group: The methoxy ether is generally stable but can be cleaved under harsh

conditions (e.g., using strong acids like HBr).

Applications in Research and Development
Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a

key intermediate for more complex molecular targets in drug discovery. Its structure is a

component of various biologically active compounds.

Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant

floral scents. 2-(2-Methoxyphenyl)ethanol is used in the formulation of fragrances.[1]
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Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may

have applications in studying melanogenesis.[4] It has also been identified in Rhodiola and is

associated with inhibiting bacterial growth.[4]

Safety and Handling
Proper handling of 2-(2-Methoxyphenyl)ethanol is crucial to ensure laboratory safety. Based

on available GHS data, the compound presents moderate hazards.

GHS Hazard Information
Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ

toxicity – single exposure (Category 3).[10]

Signal Word: Warning.[10]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

Handling and Storage Protocols
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat when handling.

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

light and strong oxidizing agents.[1] Recommended storage temperature is 4°C for long-term

stability.[2]

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a suitable container for chemical waste disposal.

Conclusion
2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a versatile chemical intermediate with

significant utility in both industrial and research settings. Its well-defined physicochemical
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properties, straightforward synthesis, and diverse reactivity make it an important tool for

chemists and pharmacologists. A thorough understanding of its analytical characterization and

adherence to safety protocols are paramount for its successful and safe application. This guide

provides the foundational knowledge and practical protocols necessary for professionals

working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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